2,2,2-trichloro-N-(4-methoxybenzyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide involves various strategies, including the use of p-methoxybenzyl N-acetylcarbamate potassium salt for the production of N-alkylacetamides through reactions with alkyl halides and sulfonates, followed by cleavage under mild acidic conditions (Sakai et al., 2022). Moreover, the synthesis and in vivo evaluation of closely related compounds for imaging purposes indicate the versatile synthetic routes and potential pharmacological applications of such structures (Prabhakaran et al., 2006).
Molecular Structure Analysis
The crystal structure analysis of related acetamide compounds reveals their conformation and spatial arrangement, providing insights into their reactivity and interaction potentials. The study of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, for example, gives detailed information on the molecular conformation and the impact of substituents on the overall structure (Hajjem et al., 1993).
Chemical Reactions and Properties
The functionalization and reactivity of the acetamide group in related compounds are explored through various chemical reactions, including synthesis from chloracetyl chloride and subsequent reactions leading to different derivatives. These studies highlight the chemical versatility and reactivity of the acetamide moiety (Zhong-cheng & Shu, 2002).
Physical Properties Analysis
The physical properties of acetamide derivatives, including their crystalline structures and thermal behaviors, are crucial for understanding their stability and suitability for various applications. X-ray analysis and spectroscopic studies provide detailed insights into these aspects (Sterkhova, Lazarev, & Lazareva, 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, stability under various conditions, and interactions with other molecules, are fundamental for the application of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide and its derivatives in synthesis and pharmaceutical development. Research on the synthesis and characterization of related compounds provides valuable data on these properties (Crich, Li, & Jayalath, 2009).
Scientific Research Applications
Synthesis and Nucleophile Applications
2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide and its derivatives play a significant role in the synthesis of various compounds. Sakai et al. (2022) described p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as stable and easy-to-handle powders. These compounds, serving as equivalents of N-acetamide nucleophiles, are used in synthesizing N-alkylacetamides and Moz/Dmoz-protected amines, indicating their versatility in natural and pharmaceutical product synthesis (Sakai et al., 2022).
Photoreactivity Studies
The study of substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by Katritzky et al. (2003) highlights the photoreactivity of these compounds. They discovered that molecules with dimethoxy-substituted benzyl groups exhibit slower decomposition rates under irradiation due to the electronic characteristics of the benzylic carbon (Katritzky et al., 2003).
Synthesis of Novel Heterocyclic Compounds
Bekircan et al. (2015) used 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide derivatives for synthesizing novel heterocyclic compounds. These compounds demonstrated significant lipase and α-glucosidase inhibition, indicating their potential in medical chemistry and drug discovery (Bekircan et al., 2015).
Agriculture: Herbicide Interactions
In the agricultural sector, 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide derivatives, such as alachlor and metolachlor, have been studied for their interaction with soil and plant life. Banks and Robinson (1986) researched the reception and activity of acetochlor and metolachlor in soil covered with wheat straw. They found that the presence of straw affects the distribution and efficacy of these herbicides, impacting agricultural practices (Banks & Robinson, 1986).
In Vitro Metabolism Studies
The compound's metabolism in human and animal models has been a subject of study. Coleman et al. (1999) demonstrated that human liver microsomes metabolize alachlor (a derivative) to CDEPA, though at a significantly lower rate than rat liver microsomes. This study provides insights into the metabolic pathways of these compounds in different species, which is crucial for understanding their potential effects on human health (Coleman et al., 1999).
properties
IUPAC Name |
2,2,2-trichloro-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIABQAGTVHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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